molecular formula C18H24N2O2 B3020144 tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate CAS No. 2024284-20-4

tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate

Cat. No.: B3020144
CAS No.: 2024284-20-4
M. Wt: 300.402
InChI Key: ITQIZTZWTUFJGK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is a synthetic organic compound with the molecular formula C18H24N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a naphthalene ring via a propan-2-yl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of tert-butyl carbamate and a naphthalene-based amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is unique due to its combination of a naphthalene ring and a tert-butyl carbamate group. This structural arrangement provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQIZTZWTUFJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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